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Bromo-PEG2-phosphonic acid ethyl ester

Cat. No.: B606388
M. Wt: 333.16 g/mol
InChI Key: BYTKSVRXAWIJCM-UHFFFAOYSA-N
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Description

Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Chemical Biology

Polyethylene glycol (PEG) and its derivatives are ubiquitous in chemical biology and medicine due to their unique properties. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov PEG derivatives are known for their hydrophilicity, biocompatibility, and ability to reduce immunogenicity and enzymatic degradation of conjugated molecules. nih.gov

In the context of bifunctional linkers, PEG chains serve as flexible spacers that can connect two different molecular entities. precisepeg.com The length of the PEG chain is a critical parameter that can influence the biological activity and physical properties of the resulting conjugate. nih.gov Short-chain PEGs, such as the PEG2 unit in Bromo-PEG2-phosphonic acid ethyl ester, are often employed in the design of proteolysis-targeting chimeras (PROTACs). nih.govnih.govjenkemusa.comjenkemusa.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation and distance between the target protein and the E3 ligase, which is essential for efficient ternary complex formation and subsequent protein degradation. precisepeg.comnih.gov The inclusion of a PEG spacer can also enhance the aqueous solubility of the PROTAC molecule. precisepeg.comjenkemusa.com

Significance of Bromine and Phosphonic Acid Moieties in Chemical Synthesis

The bromine and phosphonic acid ethyl ester groups in this compound provide it with distinct chemical reactivities that are valuable in synthesis.

The bromine atom serves as a reactive handle for nucleophilic substitution reactions. This makes it a useful functional group for attaching the linker to molecules containing nucleophiles such as amines, thiols, or hydroxyl groups. smolecule.com This reactivity is a key feature in bioconjugation, where the linker can be covalently attached to proteins, peptides, or other biomolecules. smolecule.com

The phosphonic acid ethyl ester moiety offers several functionalities. The ester group can be hydrolyzed to the corresponding phosphonic acid. smolecule.com Phosphonic acids are known to be effective chelating agents for metal ions and can bind strongly to metal oxide surfaces. rsc.orgtuwien.atresearchgate.netresearchgate.net This property is particularly useful in materials science for the surface modification of metal oxides, such as indium tin oxide or titanium dioxide, to alter their surface properties like hydrophilicity or to immobilize other molecules. rsc.orgtuwien.atresearchgate.netnih.gov The phosphonate (B1237965) group's strong interaction with metal oxides allows for the creation of stable, functionalized surfaces. rsc.orgtuwien.at

Role of PEG Linkers in Bioconjugation and Materials Science

PEG linkers are fundamental tools in both bioconjugation and materials science due to their versatility and favorable properties.

In bioconjugation , PEG linkers are used to connect a wide array of molecules, including drugs, proteins, and fluorescent dyes. nih.govresearchgate.netnofamerica.comresearchgate.net The use of heterobifunctional PEG linkers, which have different reactive groups at each end, allows for the specific and controlled assembly of complex molecular architectures. nih.govresearchgate.netresearchgate.net This is exemplified in the construction of antibody-drug conjugates (ADCs) and PROTACs, where the PEG linker connects a targeting moiety to a payload or an E3 ligase ligand, respectively. jenkemusa.com The PEG spacer can improve the solubility and stability of the conjugate and provide the necessary flexibility for the linked components to interact effectively with their biological targets. precisepeg.comjenkemusa.com

In materials science , PEG linkers are widely used for surface modification. researchgate.net Grafting PEG chains onto a material's surface can render it more hydrophilic and protein-repellent, which is a desirable property for biomaterials and medical devices to prevent biofouling. researchgate.net Bifunctional PEG linkers that also contain an anchoring group, such as a phosphonate, allow for the stable attachment of the PEG chain to a surface while presenting another functional group for further chemical modification. rsc.orgtuwien.atresearchgate.net This enables the creation of surfaces with tailored chemical and biological properties. rsc.orgtuwien.at

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22BrO5P B606388 Bromo-PEG2-phosphonic acid ethyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTKSVRXAWIJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BrO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bromo Peg2 Phosphonic Acid Ethyl Ester and Analogues

General Approaches to PEGylated Phosphonates and Phosphonic Acids

The synthesis of PEGylated phosphonates and phosphonic acids involves the covalent attachment of a polyethylene (B3416737) glycol chain to a phosphonate (B1237965) or phosphonic acid moiety. These compounds are of significant interest, particularly for surface modification of metal oxides, where the phosphonic acid group acts as a robust anchoring agent. researchgate.netaxispharm.comspecificpolymers.com The PEG chain, in turn, imparts desirable properties such as improved water solubility and biocompatibility. axispharm.com

Several general strategies have been developed for their synthesis. One common approach involves the functionalization of a pre-existing PEG polymer with a phosphonate-containing molecule. For instance, a hydroxyl-terminated PEG can be chemically modified to introduce a phosphonic acid group at its terminus. specificpolymers.comresearchgate.net This can be achieved through multi-step reactions, such as an initial esterification followed by the radical addition of a molecule like vinyl phosphonic acid. researchgate.net

Another strategy is to build the molecule by reacting a functionalized PEG with a phosphorus-containing reagent. An example includes the phosphorylation of a PEG-based polymer, which directly introduces the desired phosphorus-containing group. mdpi.com The choice of synthetic route often depends on the desired final structure, the molecular weight of the PEG chain, and the reactivity of other functional groups present in the molecule.

Table 1: Overview of General Synthetic Approaches for PEGylated Phosphonates

Method Description Key Reactants Typical Application
Post-Polymerization Functionalization A pre-formed PEG chain with a reactive end-group (e.g., -OH) is modified to add the phosphonate moiety. Hydroxyl-terminated PEG, Vinyl phosphonic acid Creating PEG coatings on nanoparticles. researchgate.netspecificpolymers.com
Phosphorylation of PEG Precursors A PEG-based polymer is directly reacted with a phosphorylating agent to install the phosphonate group. PEG-block-poly(2-hydroxyethyl)ethylene, Phosphorylating agent Synthesis of block copolymers with phosphonic acid blocks. mdpi.com
Michaelis-Arbuzov Reaction A halo-functionalized PEG is reacted with a trialkyl phosphite (B83602) to form the phosphonate ester. Bromo-PEG, Triethyl phosphite Direct formation of the C-P bond in a PEGylated phosphonate ester. researchgate.net

Strategies for Introducing Bromine Functionality into PEG Chains

Introducing a bromine atom onto a PEG chain is a key step in synthesizing precursors for molecules like Bromo-PEG2-phosphonic acid ethyl ester. The bromine atom serves as a reactive handle, acting as a good leaving group for subsequent nucleophilic substitution reactions or as a necessary component for other transformations like the Michaelis-Arbuzov reaction. axispharm.combroadpharm.com

Nucleophilic Substitution Reactions with Bromide Sources

One effective method for preparing bromo-functionalized PEG is through nucleophilic substitution. This typically involves a PEG molecule with a good leaving group, such as a tosylate or mesylate, which is displaced by a bromide ion from a salt like sodium bromide. Polyethylene glycol itself can act as a phase-transfer catalyst, facilitating such reactions by complexing with the cation (e.g., Na+) and enhancing the nucleophilicity of the bromide anion. tandfonline.comtandfonline.com This approach is a variant of the Finkelstein reaction and is effective for converting other halides or sulfonate esters into the desired brominated PEG. frontiersin.org

Bromination of Precursor Molecules

Direct bromination of precursor molecules, most commonly hydroxyl-terminated PEGs, is a more direct route. Various brominating agents can be employed for this transformation. Reagents such as phosphorus tribromide (PBr3) are effective for converting the terminal alcohol groups of a PEG chain into bromides. olemiss.edu Another established method involves the use of bromoacetyl bromide or α-bromoisobutyryl bromide, which reacts with the hydroxyl groups of PEG to yield a brominated polymer. researchgate.netacs.org The choice of reagent and reaction conditions allows for control over the degree of bromination and helps to avoid unwanted side reactions.

Table 2: Selected Methods for the Bromination of PEG Chains

Method Reagent Precursor Description
Direct Bromination Phosphorus Tribromide (PBr3) Hydroxyl-terminated PEG Converts terminal alcohol groups directly to bromides. olemiss.edu
Esterification/Bromination 2-Bromoacetyl bromide Hydroxyl-terminated PEG Reacts with the hydroxyl group, introducing a bromoacetyl moiety. researchgate.net
Nucleophilic Substitution Sodium Bromide (NaBr) Tosyl-terminated PEG Bromide ion displaces the tosylate leaving group. tandfonline.com

Esterification and Hydrolysis of Phosphonic Acid Derivatives

The phosphonic acid ethyl ester group is a defining feature of the target compound. Its synthesis and subsequent conversion to the corresponding phosphonic acid are critical steps that rely on well-established principles of organophosphorus chemistry.

Synthesis of Phosphonic Acid Esters

The formation of the carbon-phosphorus bond in phosphonate esters is most commonly achieved via the Michaelis-Arbuzov reaction. researchgate.netfrontiersin.orgnih.gov This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, like a bromo-functionalized PEG. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield the dialkyl phosphonate ester. researchgate.net This method is highly versatile and is a cornerstone for the synthesis of a wide range of phosphonate esters. rsc.org Alternative methods, such as the Michaelis-Becker reaction, also exist for forming C-P bonds. nih.gov Direct esterification of a phosphonic acid is also possible but can present challenges in selectively forming the desired mono- or di-ester. nih.govresearchgate.net

Controlled Hydrolysis to Phosphonic Acids

The conversion of phosphonate esters to their corresponding phosphonic acids is a crucial final step for applications requiring the free acid functionality. researchgate.net This transformation is typically accomplished through hydrolysis under either acidic or basic conditions. nih.gov Refluxing with concentrated mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) is a common method, though the conditions can be harsh. nih.govstackexchange.com

For substrates that are sensitive to strong acids or bases, milder methods are preferred. A widely used alternative is the dealkylation of the ester using a trimethylsilyl halide, such as bromotrimethylsilane (TMSBr), followed by hydrolysis of the resulting silyl ester with a protic solvent like water or methanol. researchgate.netstackexchange.com This two-step procedure is often cleaner and proceeds under significantly milder conditions, preserving the integrity of other functional groups within the molecule. mdpi.com

Table 3: Comparison of Hydrolysis Methods for Phosphonate Esters

Method Reagents Conditions Advantages Disadvantages
Acidic Hydrolysis Concentrated HCl or HBr, Water Reflux, prolonged heating Inexpensive reagents, straightforward procedure. Harsh conditions can degrade sensitive molecules. nih.govstackexchange.com
Silylation-Methanolysis Trimethylsilyl Bromide (TMSBr), then Methanol/Water Often room temperature or mild heating Mild conditions, high yield, suitable for complex molecules. researchgate.netmdpi.com More expensive reagents, requires anhydrous conditions initially.
Basic Hydrolysis Aqueous NaOH or KOH Heating Effective for certain substrates. Can be difficult to separate the product from excess base. stackexchange.com

Regioselective Synthetic Routes for Related Phosphonates

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical challenge in the synthesis of complex phosphonates. The ability to direct the installation of a phosphonate group to a specific carbon atom is essential for defining the final properties of the molecule. Various strategies have been developed to achieve high regioselectivity in the formation of carbon-phosphorus (C-P) bonds.

Transition-metal catalysis is a powerful tool for achieving regioselective phosphonylation. Palladium-catalyzed hydrophosphorylation of alkynes with H-phosphonates, for instance, provides the Markovnikov adducts in high yields and with excellent regioselectivity for both aromatic and aliphatic alkynes organic-chemistry.org. Similarly, copper(I)-catalyzed couplings can be employed to generate specific phosphonate structures organic-chemistry.org. The choice of metal, ligand, and reaction conditions dictates the regiochemical outcome. For example, rhodium(III)-catalyzed C-H activation has been used for the step-economical and highly regioselective synthesis of 2-phosphinoylindoles rsc.org.

Another approach involves the functionalization of a pre-existing molecule where the reactivity of a specific site directs the phosphonylation. The addition of phosphonic acid monoesters to alkynes in the presence of a mercury(II) acetate/boron trifluoride etherate system is a classic example of achieving regioselective addition organic-chemistry.org. More modern methods leverage directing groups within the substrate to guide the phosphonylation machinery. Recent advances have demonstrated the regioselective α-phosphonylation of unprotected alicyclic amines by generating transient imines that are then captured by phosphites nih.gov. This strategy allows for the functionalization of C-H bonds at a specific position relative to a nitrogen atom.

The table below summarizes various regioselective methods applicable to the synthesis of functionalized phosphonates.

Table 1: Comparison of Regioselective Phosphonylation Methods

Method Catalyst / Reagent Substrate Type Regiochemical Outcome
Palladium-Catalyzed Hydrophosphorylation Palladium Complex Alkynes Markovnikov Addition organic-chemistry.org
Rhodium-Catalyzed C-H Activation Rhodium(III) Complex N-nitrosoanilines Annulation at C2 Position rsc.org
Mercury-Promoted Addition Hg(OAc)₂/BF₃·OEt₂ Alkynes Markovnikov Addition organic-chemistry.org
Amine-Directed α-C–H Phosphonylation Lithium Amide / Ketone Oxidant Alicyclic Amines α-Phosphonylation nih.gov

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only efficiency and selectivity but also sustainability. The development of advanced protocols and the integration of green chemistry principles are transforming the landscape of organophosphorus synthesis.

Advanced Synthetic Protocols: Beyond traditional catalytic methods, several advanced protocols offer unique advantages. Electrochemical synthesis, for example, is emerging as a creative and green method for preparing organophosphorus compounds by forming P-C, P-N, P-O, and other bonds nih.gov. This technique can reduce the need for chemical oxidants or reductants, minimizing waste. Photoredox catalysis is another powerful strategy that uses light to enable C-H bond functionalization, providing alternative pathways for the synthesis of α-aminophosphonates under mild conditions nih.gov. These methods often exhibit different reactivity and selectivity profiles compared to conventional thermal reactions.

Green Chemistry Considerations: The field of "green phosphonate chemistry" focuses on designing products and processes that minimize the use and generation of hazardous substances sciencedaily.comaithor.com. Phosphorus itself is considered a critical raw material, making the efficient use and recycling of phosphorus a key goal sciencedaily.combioengineer.org.

Key green chemistry strategies in phosphonate synthesis include:

Benign Solvents: Replacing volatile and toxic organic solvents is a primary objective. Polyethylene glycol (PEG) has been successfully used as an environmentally benign reaction medium for the synthesis of benzyl phosphonates frontiersin.org.

Catalytic Systems: The use of efficient catalytic systems, such as the KI/K₂CO₃ in PEG, avoids the need for reactive and hazardous reagents like alkali metals or metal hydrides frontiersin.org.

Atom Economy: Reactions like the Michaelis-Arbuzov reaction are inherently atom-economical, as they incorporate a large part of the reactants into the final product frontiersin.orgwikipedia.org. Optimizing these reactions to minimize side products is a key green objective.

Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation or electrosynthesis, can lead to shorter reaction times and lower energy consumption compared to conventional heating.

While feasible green methods for the synthesis of phosphonates have been developed, significant research is still needed, particularly in the areas of efficient recovery and recycling of phosphorus to close the loop on sustainability sciencedaily.combioengineer.org.

Table 2: Green Chemistry Approaches in Phosphonate Synthesis

Green Chemistry Principle Approach / Method Benefit
Use of Safer Solvents Polyethylene glycol (PEG) as a reaction medium Avoids volatile/toxic organic solvents, potentially recyclable frontiersin.org
Catalysis KI/K₂CO₃ catalytic system Replaces hazardous stoichiometric reagents, cost-effective frontiersin.org
Waste Prevention Electrochemical Synthesis Reduces need for chemical oxidants/reductants, minimizes byproducts nih.gov
Design for Energy Efficiency Photoredox Catalysis Utilizes light energy, often proceeds under mild conditions nih.gov

Applications of Bromo Peg2 Phosphonic Acid Ethyl Ester in Bioconjugation

Mechanism of Action as a Linker in Bioconjugation Processes

The primary role of Bromo-PEG2-phosphonic acid ethyl ester in bioconjugation is to act as a covalent bridge, or linker, between two different molecular entities. smolecule.com This is achieved through its heterobifunctional nature, meaning it possesses two different reactive ends. precisepeg.com The bromine atom serves as a reactive site for nucleophilic substitution, a fundamental class of reactions in organic chemistry. smolecule.com This allows for the attachment of the linker to a biomolecule, such as a protein or peptide, that contains a nucleophilic functional group. smolecule.combroadpharm.com

The phosphonic acid ethyl ester group offers another point of functionality. While the bromo end is typically used for the initial conjugation, the phosphonic acid ethyl ester can be hydrolyzed to the corresponding phosphonic acid. smolecule.com This phosphonic acid group can then be used for further modifications or to impart specific properties to the final conjugate, such as improved bone targeting due to the affinity of phosphonates for calcium phosphate. nih.gov

PEGylation for Enhanced Pharmacokinetic Properties of Therapeutic Agents

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, is a well-established strategy to improve the pharmacokinetic properties of drugs. nih.govkoreascience.kr this compound serves as a building block for the PEGylation of therapeutic molecules. smolecule.com The attachment of even a short PEG chain like the PEG2 unit in this linker can have significant effects.

The presence of the PEG chain can:

Increase Circulation Half-Life: By increasing the hydrodynamic size of the therapeutic agent, PEGylation can reduce its renal clearance, leading to a longer circulation time in the bloodstream. nih.gov This can result in a more sustained therapeutic effect and may reduce the required dosing frequency.

Enhance Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic drugs, which is a common hurdle in drug development. nih.gov

Reduce Immunogenicity: The PEG chain can shield the therapeutic protein or peptide from the host's immune system, reducing the likelihood of an immune response. nih.gov

Improve Stability: PEGylation can protect the therapeutic agent from enzymatic degradation, thereby increasing its stability in biological environments. nih.gov

A study on the PEGylation of a dipeptide linker in an antibody-drug conjugate (ADC) demonstrated that the incorporation of a PEG moiety led to improved hydrophilicity, biophysical stability, and a longer half-life. nih.gov While this study did not use this compound specifically, it highlights the general principle of how PEGylation, for which this compound is a reagent, can enhance the pharmacokinetic profile of therapeutic agents. Another patent describes how the parallel placement of a PEG unit in a ligand-drug conjugate can improve its pharmacokinetic properties. google.comgoogle.com

Table 1: Impact of PEGylation on Pharmacokinetic Parameters

Pharmacokinetic ParameterEffect of PEGylationRationale
Circulation Half-Life IncreasedReduced renal clearance due to increased hydrodynamic size. nih.gov
Solubility IncreasedThe hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules. nih.gov
Immunogenicity ReducedThe PEG chain can shield the therapeutic agent from the immune system. nih.gov
Enzymatic Degradation ReducedThe PEG chain can sterically hinder the approach of proteolytic enzymes. nih.gov

Conjugation via Nucleophilic Substitution Reactions

The bromo group in this compound is a good leaving group, making it susceptible to nucleophilic attack. This reactivity is the basis for its use in conjugating to biomolecules containing nucleophilic functional groups, such as amines and thiols. smolecule.combroadpharm.com

Reaction with Amines

Primary amines, found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins and peptides, are common targets for bioconjugation. nih.gov The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a stable carbon-nitrogen bond, leading to the conjugation of the PEG linker to the biomolecule.

A study on the PEGylation of fibronectin at lysine residues demonstrated that this modification can improve the proteolytic stability of the protein while retaining its biological activity. nih.gov This provides an example of the utility of targeting amine groups for PEGylation, a reaction for which this compound is designed.

Reaction with Thiols

Thiol groups, present in the side chain of the amino acid cysteine, are also excellent nucleophiles and are frequently used for site-specific bioconjugation. nih.gov The sulfur atom of a thiol group is a potent nucleophile that can readily react with the bromo group of this compound. This reaction, also proceeding via an SN2 mechanism, forms a stable thioether bond, covalently linking the PEG linker to the cysteine residue. nih.gov

The formation of a thioether linkage is a robust and widely used strategy in bioconjugation due to the stability of the resulting bond under physiological conditions. Bromo-PEG derivatives are commonly used for this purpose. precisepeg.combroadpharm.com

Table 2: Nucleophilic Substitution Reactions of this compound

NucleophileFunctional Group on BiomoleculeResulting Covalent Bond
Amine-NH2 (e.g., Lysine, N-terminus)Carbon-Nitrogen (C-N)
Thiol-SH (e.g., Cysteine)Thioether (C-S-C)

Integration in Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for bioconjugation. organic-chemistry.org One of the most prominent click chemistry reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). glenresearch.comnih.gov this compound can be integrated into CuAAC methodologies, typically by converting its bromo group into an azide (B81097).

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with Alkyne-Functionalized PEG

To utilize this compound in a CuAAC reaction, the bromo group is first converted to an azide group (-N3). This can be achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide. The resulting Azido-PEG2-phosphonic acid ethyl ester can then participate in a CuAAC reaction.

In a typical CuAAC reaction, the azide-functionalized PEG linker is reacted with a biomolecule that has been modified to contain a terminal alkyne group (-C≡CH). nih.gov In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a [3+2] cycloaddition to form a stable triazole ring, covalently linking the PEG linker to the biomolecule. organic-chemistry.org

The CuAAC reaction is highly specific, meaning the azide and alkyne groups will react selectively with each other, even in the presence of other functional groups found in complex biological mixtures. glenresearch.com This bioorthogonality is a major advantage of click chemistry.

While there are no specific research articles detailing the use of this compound in CuAAC, the synthesis of azido-PEG-phosphonic acid ethyl ester derivatives is documented by chemical suppliers, indicating their intended use in click chemistry applications. broadpharm.com Furthermore, the general utility of CuAAC in conjugating PEG linkers to biomolecules for various applications, including drug delivery and the development of PTP inhibitors, is well-established. nih.govresearchgate.netnih.govnih.gov

Alternative Click Reactions for Bioconjugation

While the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a staple in click chemistry, concerns over copper toxicity in biological systems have spurred the development of alternative, copper-free click reactions. nih.gov this compound can be adapted for use in some of these alternative reactions, primarily through the conversion of its bromo group into other reactive functionalities.

One common strategy involves the conversion of the alkyl bromide to an alkyl azide. This is typically achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide. This transformation allows the PEG linker to participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that is highly biocompatible. illinois.edu

Beyond azide-based reactions, other alternative click chemistries offer powerful tools for bioconjugation:

Thiol-Ene Chemistry : This reaction involves the radical-mediated addition of a thiol to an alkene. nih.gov To utilize this compound in this context, the bromo group can be converted to a thiol. This can be accomplished through reaction with a sulfur nucleophile like thiourea, followed by hydrolysis. The resulting thiol-functionalized PEG linker can then be reacted with an alkene-modified biomolecule. Thiol-ene chemistry is valued for its high efficiency and orthogonality to other common bioconjugation reactions. nih.govnih.gov

Tetrazine Ligation : This is an exceptionally fast and selective bioorthogonal reaction based on an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne. nih.govfrontiersin.org While direct reaction of the bromo group with a tetrazine is not a standard ligation pathway, the bromo group can be substituted with a dienophile, such as a norbornene or trans-cyclooctene, to enable participation in tetrazine ligation. This reaction is notable for its rapid kinetics and the absence of any catalyst, making it highly suitable for in vivo applications. nih.gov

Alternative Click ReactionNecessary Modification of Bromo GroupKey Advantages
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conversion to AzideCopper-free, highly biocompatible
Thiol-Ene Chemistry Conversion to ThiolHigh efficiency, orthogonal to other reactions
Tetrazine Ligation Substitution with a strained alkene/alkyneExtremely fast kinetics, catalyst-free

Strategies for Protein Immobilization and Functionalization

The dual functionality of this compound provides a versatile platform for the immobilization and functionalization of proteins on various surfaces.

The bromo group offers a direct route for the covalent attachment of proteins. The thiol group of cysteine residues within a protein can act as a nucleophile, displacing the bromide in an alkylation reaction. broadpharm.combroadpharm.com This creates a stable thioether linkage, effectively tethering the protein to the PEG linker. The reactivity of haloacetyl groups, such as bromoacetates, with thiols is a well-established method for protein modification. broadpharm.comnih.gov

The phosphonic acid ethyl ester end of the molecule is particularly useful for anchoring the entire conjugate to metal oxide surfaces, such as titanium oxide or indium tin oxide. nih.govnih.gov Phosphonic acids have a strong affinity for these surfaces, forming stable, self-assembled monolayers. researchgate.netacs.org This property is exploited in the development of bioactive surfaces for medical implants and biosensors. nih.gov The ester form can be hydrolyzed to the free phosphonic acid to facilitate this binding.

A common strategy for protein immobilization using this linker involves a two-step process:

Protein Conjugation : The protein of interest is first reacted with this compound in solution, targeting available cysteine residues for covalent bond formation.

Surface Immobilization : The resulting protein-PEG-phosphonate conjugate is then introduced to a metal oxide surface. The phosphonate (B1237965) moiety coordinates with the surface, effectively immobilizing the protein while the PEG linker provides a flexible spacer, which can help to maintain the protein's native conformation and activity. nih.govresearchgate.net

This approach allows for the controlled orientation and density of immobilized proteins, which is crucial for applications such as enzymatic catalysis on solid supports and the creation of biocompatible implant surfaces that can promote specific cellular responses. qmul.ac.ukuu.nl

Applications in Drug Discovery and Development

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules engineered to eliminate specific unwanted proteins from cells. axispharm.com They consist of three main components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. axispharm.combroadpharm.com

Bromo-PEG2-phosphonic acid ethyl ester is utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.commedchemexpress.comglpbio.com The linker is a critical component that significantly influences the physicochemical properties and biological activity of the resulting PROTAC molecule. axispharm.comnih.gov

The components of this compound serve distinct functions in PROTAC design:

The bromo group provides a reactive site for conjugation, typically through nucleophilic substitution reactions with a corresponding functional group on either the POI-binding ligand or the E3-ligase-binding ligand. smolecule.com

The PEG2 (polyethylene glycol) spacer increases the hydrophilicity and water solubility of the PROTAC molecule. broadpharm.com The length and flexibility of the PEG chain are crucial for orienting the two ligands correctly to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. axispharm.combroadpharm.com PEG and alkyl chains are the most common motifs found in PROTAC linkers. broadpharm.comnih.gov

This compound and its derivatives, such as Bromo-PEG2-phosphonic acid diethyl ester, are part of a broader class of PEG phosphonate (B1237965) linkers available for PROTAC development. broadpharm.comcreative-biolabs.com

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). axispharm.comnih.gov The process is catalytic and event-driven, rather than based on traditional occupancy-based inhibition. nih.gov

The mechanism unfolds in several steps:

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase). nih.govnih.gov The linker's role in stabilizing this complex is crucial for success. axispharm.com

Ubiquitination : The formation of the ternary complex positions the E3 ligase to efficiently transfer ubiquitin molecules from a charged E2 ligase to lysine (B10760008) residues on the surface of the target protein. nih.gov

Proteasomal Recognition : The POI, now tagged with a polyubiquitin (B1169507) chain, is recognized by the 26S proteasome. nih.gov

Degradation : The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. nih.gov

Recycling : The PROTAC molecule is released after inducing ubiquitination and is free to bind to another target protein and repeat the cycle, allowing it to act at very low, sub-stoichiometric concentrations. nih.gov

This degradation-based approach offers the potential to target proteins previously considered "undruggable" by conventional inhibitors. nih.gov

Targeted Drug Delivery Systems and Biomaterials

Beyond its role in PROTACs, this compound serves as a linker in broader bioconjugation applications for targeted drug delivery and the development of advanced biomaterials. smolecule.com As a heterobifunctional linker, it can connect therapeutic agents to targeting moieties or enhance the properties of biomolecules.

The process of PEGylation, or attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. smolecule.com The inclusion of the PEG spacer from this linker can enhance the solubility and stability of the conjugated molecule. The terminal bromo group allows for covalent attachment to various substrates or biomolecules, while the phosphonate end can be used for surface modification or further functionalization. smolecule.com For instance, phosphonate groups are known to chelate metal ions, which could be leveraged in the study of metal-protein interactions. smolecule.com

Development of Prodrug Strategies Utilizing Phosphonate Esters

Phosphonates are often used as stable mimics of phosphates in drug design but are characterized by a high negative charge at physiological pH, which can result in poor cell permeability and limited bioavailability. nih.govfrontiersin.org A common and effective method to overcome this challenge is the prodrug approach, where the charged phosphonate group is temporarily masked with cleavable protecting groups. nih.gov

Phosphonate esters are a widely used prodrug strategy. nih.gov By converting the phosphonic acid to an ester, such as the ethyl ester found in this compound, the negative charge is neutralized. researchgate.net This modification typically increases the lipophilicity of the compound, enhancing its ability to cross cell membranes. researchgate.net Once inside the cell, endogenous enzymes like esterases can cleave the ester bond, releasing the active, charged phosphonic acid where it can interact with its intracellular target. nih.gov This strategy offers several advantages, including improved cell penetration and the potential for more specific tissue delivery. nih.gov Numerous phosphonate prodrugs have been developed, including the successful antiviral drugs Tenofovir disoproxil fumarate (B1241708) and Adefovir (B194249) dipivoxil, which use related ester-based prodrug moieties. nih.gov

Peptide and Protein Conjugation for Therapeutic Applications

The conjugation of molecules like this compound to peptides and proteins is a key strategy for enhancing their therapeutic properties. This process, often a specific form of PEGylation, can improve a biologic's solubility, stability, and circulation half-life.

The chemical reactivity of the linker is central to this application. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. smolecule.com Functional groups commonly found on the surface of peptides and proteins, such as the primary amines of lysine residues or the thiol group of cysteine residues, can act as nucleophiles. These groups can react with the bromo-linker to form a stable, covalent bond, effectively tethering the PEG-phosphonate moiety to the biotherapeutic. This bioconjugation can lead to improved pharmacological profiles for the modified peptide or protein. smolecule.com

Exploration in Antiparasitic and Antibacterial Agent Research

While this compound itself is primarily a linker, the core phosphonate structure is a key pharmacophore in the exploration of new antimicrobial agents. Phosphonates, particularly acyclic nucleoside phosphonates (ANPs), are investigated for their potential as antiparasitic and antibacterial drugs, especially in the face of growing resistance to standard treatments. frontiersin.org

Research has shown that certain ANP structures are promising as antimalarial agents. frontiersin.org In the antibacterial field, phosphonate-containing compounds have been designed to inhibit essential bacterial enzymes. For example, derivatives of adefovir have been synthesized as bis(amidate) prodrugs to target the adenylate cyclase toxin found in Bordetella pertussis, the bacterium that causes whooping cough. frontiersin.org The development of these compounds often relies on prodrug strategies, such as esterification, to ensure the active phosphonate can reach its target within the pathogen. frontiersin.org

Applications in Materials Science and Surface Modification

Surface Functionalization with Phosphonate-PEG Linkers

Phosphonate-PEG linkers are highly effective for modifying the surfaces of inorganic substrates. The organophosphorus moiety, specifically the phosphonic acid group (often after hydrolysis of the ester), forms robust, stable bonds with metal oxides through phosphate-metal coordination. precisepeg.comnih.gov This strong anchoring capability has led to significant interest in using these linkers in pharmaceutical research and materials science. precisepeg.com Phosphonic acids are increasingly utilized to control the surface and interface properties of hybrid or composite materials and in the synthesis of nanomaterials. nih.gov The PEG component of the linker introduces a hydrophilic chain that can improve the material's interaction with aqueous environments and provide resistance to non-specific protein adsorption. researchgate.net

Chelation of Metal Ions for Imaging Agents and Diagnostic Tools

The phosphonate (B1237965) group's ability to chelate or form strong bonds with metal ions is a key feature exploited in the development of advanced diagnostic tools. precisepeg.com This allows for the creation of sophisticated contrast agents for medical imaging techniques. precisepeg.com

Phosphonate-PEG linkers are instrumental in designing highly effective MRI contrast agents. bohrium.com They can be used to coat ultra-small superparamagnetic iron oxide nanoparticles (USPIOs), which act as T1-weighted MRI contrast agents. researchgate.net In one study, USPIOs coated with a bisphosphonate-anchored PEG (PEG(5)-BP) demonstrated high stability and favorable relaxivity properties at a clinical magnetic field of 3 Tesla. researchgate.net These functionalized nanoparticles were shown to significantly enhance the signal of blood vessels and vascular organs in vivo. researchgate.net The phosphonate anchor ensures the stable attachment of the biocompatible PEG layer to the iron oxide core. researchgate.net Furthermore, gadolinium (Gd(III)) complexes, the most common T1 contrast agents, can be incorporated into nanoparticle systems using PEG-based linkers to create dual-mode or more effective imaging probes. nih.govacs.org

Research Findings: Properties of PEG-Bisphosphonate Coated Iron Oxide Nanoparticles for MRI

PropertyValueDescriptionSource
Core Diameter (TEM)5.5 ± 0.7 nmThe size of the ultra-small superparamagnetic iron oxide nanoparticle core. researchgate.net
Hydrodynamic Diameter (DLS)24 ± 3 nmThe effective size of the nanoparticle in a hydrated state, including the PEG shell. researchgate.net
Longitudinal Relaxivity (r1)9.5 mM⁻¹s⁻¹A measure of the agent's efficiency in shortening the T1 relaxation time, indicating a strong T1 contrast effect. researchgate.net
r2/r1 Ratio2.97A low ratio is desirable for T1 contrast agents, making these particles attractive for T1-weighted imaging. researchgate.net
In-Vivo StabilityAt least 7 monthsThe nanoparticles remained stable in water or saline, demonstrating long-term colloidal stability. researchgate.net

The same principle of metal ion chelation extends to nuclear imaging techniques like PET. precisepeg.com PET imaging requires a radiolabeled tracer. The phosphonate group on a PEG linker can be used to anchor a radiolabeled metal ion to a nanoparticle or other targeting molecule. For example, nanoparticles coated with PEG-bisphosphonate (PEG-BP) can be labeled with a radiolabeled-BP for visualization with single-photon emission computed tomography (SPECT), a technique similar to PET, enabling dual-modality (MRI-SPECT) imaging. researchgate.net This demonstrates the versatility of the phosphonate anchor in securing different types of metal ions for various imaging modalities.

Enhancement of Material Stability and Biocompatibility

The dual-component nature of phosphonate-PEG linkers significantly enhances the stability and biocompatibility of the materials they modify. The strong bond formed by the phosphonate group with metal oxide surfaces ensures the long-term attachment of the coating. researchgate.net The PEG chain provides a hydrophilic and sterically hindering layer that repels protein adsorption, a phenomenon known as biofouling. researchgate.netnih.gov Surfaces coated with PEG via phosphonic acid linkers exhibit excellent resistance to protein binding and show greater long-term stability in biological fluids compared to those using other linkers like carboxylic acids. researchgate.net This anti-biofouling property is critical for biomedical implants and nanoparticles, as it prevents the host's immune system from recognizing and clearing them, thereby increasing their longevity and effectiveness. nih.govmdpi.com

Mechanistic and Theoretical Investigations

Reaction Kinetics and Thermodynamics of Functional Group Transformations

The reactivity of "Bromo-PEG2-phosphonic acid ethyl ester" is primarily dictated by its two key functional groups: the bromo group and the phosphonic acid ethyl ester. The transformations of these groups are central to the utility of this compound as a bifunctional linker, particularly in the synthesis of bioactive conjugates.

Nucleophilic Substitution of the Bromo Group:

The bromine atom serves as a reactive handle for conjugation, readily undergoing nucleophilic substitution reactions. This transformation typically follows a bimolecular nucleolecular substitution (SN2) mechanism. chemicalnote.commasterorganicchemistry.com The kinetics of this reaction are second-order, meaning the rate is dependent on the concentration of both the "this compound" substrate and the incoming nucleophile. chemicalnote.comlibretexts.org

The general rate law can be expressed as: Rate = k[this compound][Nucleophile]

Several factors influence the rate of this SN2 reaction. The primary nature of the carbon bearing the bromine atom in the "this compound" molecule results in minimal steric hindrance, which is favorable for the backside attack characteristic of SN2 reactions. libretexts.org The nature of the nucleophile also plays a critical role, with stronger nucleophiles leading to faster reaction rates. libretexts.org The choice of solvent is also important; polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity. libretexts.org

Table 1: Factors Affecting the Rate of SN2 Reaction of this compound

FactorEffect on Reaction RateRationale
Substrate Structure FavorablePrimary alkyl halide structure minimizes steric hindrance. libretexts.org
Nucleophile Strength Increases with strengthStronger nucleophiles are more reactive in SN2 reactions. libretexts.org
Leaving Group GoodThe bromide ion is a good leaving group, facilitating the reaction.
Solvent DependentPolar aprotic solvents generally increase the rate. libretexts.org

Thermodynamically, the SN2 reaction is typically exothermic, driven by the formation of a more stable C-Nucleophile bond compared to the C-Br bond. The transition state is a high-energy species where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the departing bromide ion. libretexts.org

Michaelis-Arbuzov Reaction for Phosphonate (B1237965) Synthesis:

The phosphonic acid ethyl ester moiety is typically introduced via the Michaelis-Arbuzov reaction. nih.govwikipedia.orgjk-sci.comorganic-chemistry.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the context of synthesizing "this compound," a precursor molecule containing a bromo-PEG2 unit would be reacted with a triethyl phosphite. The reaction proceeds through a two-step SN2 mechanism. nih.govwikipedia.org

The first step is the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org The second step involves the displacement of an ethyl group from the phosphonium intermediate by the bromide ion. wikipedia.org

The reaction generally requires elevated temperatures, often in the range of 120-160 °C. wikipedia.org The reactivity of the alkyl halide is a key factor, with the order being R-I > R-Br > R-Cl. jk-sci.com The reaction is generally considered to be thermodynamically favorable, driven by the formation of the stable P=O double bond in the phosphonate product.

Computational Chemistry Approaches for Predicting Reactivity and Conformation

Computational chemistry provides valuable insights into the reactivity and conformational landscape of molecules like "this compound," where experimental data may be scarce. Density Functional Theory (DFT) is a powerful tool for these investigations. researchgate.netresearchgate.netnih.gov

Predicting Reactivity:

DFT calculations can be employed to model the electronic structure of "this compound" and predict its reactivity. researchgate.net By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the nucleophilic and electrophilic centers of the molecule. For "this compound," the lone pairs on the oxygen and phosphorus atoms would contribute to the HOMO, indicating nucleophilic character, while the antibonding orbital of the C-Br bond would be a major component of the LUMO, highlighting the electrophilic nature of the carbon atom attached to the bromine.

Furthermore, computational methods can be used to calculate the activation energies for the SN2 reaction at the bromo group and for the Michaelis-Arbuzov reaction. researchgate.net These calculations can help in understanding the reaction mechanism and predicting the feasibility of different reaction pathways.

Predicting Conformation:

The flexibility of the polyethylene (B3416737) glycol (PEG) chain in "this compound" allows it to adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations and DFT calculations can be used to explore the conformational space of the molecule. nih.gov These studies can predict the most stable (lowest energy) conformations and the energy barriers between them. The conformation of the linker is crucial for its application in bioactive conjugates, as it determines the distance and orientation between the two ends of the molecule. nih.gov

A recent multi-scale computational study combining DFT and MD simulations on PEG-drug complexes highlighted the importance of van der Waals interactions in the stability of these systems. nih.gov Such approaches could be applied to "this compound" to understand how its conformation is influenced by its environment and by the molecules it conjugates.

Structure-Activity Relationship (SAR) Studies for Bioactive Conjugates

"this compound" is primarily used as a linker in the construction of bioactive conjugates, most notably Proteolysis Targeting Chimeras (PROTACs). researchgate.netmdpi.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The structure of the linker connecting the target-binding moiety and the E3 ligase-binding moiety is critical for the efficacy of the PROTAC.

Influence of the PEG Linker:

The PEG portion of "this compound" imparts several desirable properties to the resulting PROTAC, including increased solubility and improved pharmacokinetic profiles. jenkemusa.comjenkemusa.comconju-probe.com Structure-activity relationship (SAR) studies on PROTACs have demonstrated that the length and composition of the PEG linker can significantly impact the stability of the ternary complex (Target-PROTAC-E3 ligase) and, consequently, the degradation efficiency. nih.gov

Table 2: Influence of PEG Linker Properties on PROTAC Activity

Linker PropertyImpact on PROTAC EfficacyRationale
Length Optimal length is crucialA linker that is too short can lead to steric clashes, while one that is too long can result in reduced effective concentration.
Flexibility Can be beneficialAllows for optimal orientation of the two binding moieties for ternary complex formation.
Hydrophilicity Generally improves propertiesEnhances solubility and can improve pharmacokinetic parameters.

Potential Role of the Phosphonate Group:

While the influence of PEG linkers in PROTACs is well-documented, the specific contribution of the phosphonic acid ethyl ester group is less explored. However, the introduction of a phosphonate moiety could have several implications for the activity of the resulting conjugate. Phosphonate groups are known to be involved in interactions with biological targets, and in the context of PROTACs, they could potentially form additional interactions with the target protein or the E3 ligase, thereby influencing the stability and geometry of the ternary complex.

Furthermore, the development of "phosphoPROTACs" highlights the potential for phosphorylated moieties to act as conditional activators of PROTACs. nih.govresearchgate.netnih.gov These molecules are designed to be phosphorylated by specific kinases, which then triggers their ability to recruit the target protein for degradation. nih.gov While "this compound" itself is not a phosphoPROTAC, the presence of the phosphonate group could be exploited in the design of novel PROTACs with unique mechanisms of action.

Analytical Techniques for Characterization in Research

Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of "Bromo-PEG2-phosphonic acid ethyl ester." Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analysis, providing detailed information about the molecular framework and its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For "this compound," ¹H, ¹³C, and ³¹P NMR spectra are particularly informative. While specific spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds, such as diethyl 2-bromoethylphosphonate. chemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in the ethyl ester group, the polyethylene (B3416737) glycol (PEG) linker, and the bromoethyl group. The ethyl group would present as a triplet and a quartet. The methylene protons of the PEG linker would appear as a series of multiplets, while the protons adjacent to the bromine atom and the phosphonate (B1237965) group would have characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct peaks for each carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (oxygen, bromine, and phosphorus), allowing for the unambiguous assignment of each carbon in the ethyl ester, PEG linker, and bromoethyl phosphonate moiety.

³¹P NMR: Phosphorus-31 NMR is highly specific for the phosphonate group. It is expected to show a single resonance, and its chemical shift would be characteristic of an ethyl phosphonate ester. mdpi.com This technique is particularly useful for confirming the presence and chemical environment of the phosphorus atom. jeol.com

Illustrative NMR Data for a Related Compound: Diethyl 2-bromoethylphosphonate chemicalbook.com

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H4.13Quintet-O-CH₂-CH₃
¹H3.54TripletBr-CH₂-
¹H2.39Triplet of doublets-CH₂-P
¹H1.34Triplet-O-CH₂-CH₃

This table provides an example of the types of signals and assignments expected in the ¹H NMR spectrum of a related phosphonate ester.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of "this compound." The exact mass can be determined with high accuracy using techniques like high-resolution mass spectrometry (HRMS). The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). smolecule.com

The fragmentation pattern observed in the mass spectrum can further confirm the structure. Common fragmentation pathways for bromo-PEG compounds include cleavage of the C-Br bond and fragmentation within the PEG chain. libretexts.org

Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₀H₂₂BrO₅P
Molecular Weight 333.16 g/mol
Exact Mass 332.0388 u
Key Isotopic Peaks [M]+ and [M+2]+ in ~1:1 ratio

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of "this compound" and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile compounds like "this compound." broadpharm.com Reversed-phase HPLC, using a C18 column, is a common method for separating PEGylated compounds. thermofisher.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like trifluoroacetic acid to improve peak shape. Detection can be achieved using a variety of detectors, including ultraviolet (UV) detectors (if the molecule has a chromophore or is derivatized), evaporative light scattering detectors (ELSD), or mass spectrometers (LC-MS). nih.gov LC-MS is particularly powerful as it provides both separation and mass information, aiding in the identification of impurities. broadpharm.com

Gas Chromatography (GC)

Due to the relatively low volatility of "this compound," direct analysis by GC can be challenging. However, GC can be employed after a derivatization step to increase the volatility of the analyte. nih.govdigitaloceanspaces.com For instance, the phosphonic acid ethyl ester could be hydrolyzed to the phosphonic acid and then derivatized to a more volatile silyl ester. oup.com GC coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds and their fragmentation patterns. researchgate.net

Typical Chromatographic Purity Data

Technique Column Mobile/Carrier Gas Detector Purity Specification
HPLCC18Water/Acetonitrile GradientUV/ELSD/MS>95%
GC-MS (after derivatization)Capillary Column (e.g., DB-5)HeliumMass SpectrometerIdentification of volatile impurities

Advanced Analytical Methods for Conjugates and Functionalized Materials

Once "this compound" is used to create bioconjugates (e.g., with proteins or peptides) or to functionalize materials, a suite of advanced analytical techniques is required to characterize these more complex systems.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a key technique for the analysis of large biomolecules and their conjugates. enovatia.com It can be used to determine the molecular weight of a protein before and after conjugation with the "this compound" linker. This allows for the determination of the number of linker molecules attached to the protein (the degree of PEGylation). researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. ipfdd.de When "this compound" is used to functionalize a surface (e.g., a metal oxide or a nanoparticle), XPS can confirm the successful attachment of the linker by detecting the presence of phosphorus, carbon, oxygen, and bromine on the surface. researchgate.netnih.gov High-resolution scans of the P 2p, C 1s, and O 1s regions can provide information about the chemical bonding environment of these elements, confirming the integrity of the phosphonate and PEG moieties. researchgate.net

Solid-State NMR Spectroscopy

For functionalized materials, solid-state NMR can provide detailed structural information about the immobilized linker. nih.gov ³¹P solid-state NMR, for example, can be used to study the interaction of the phosphonate group with the material surface. mdpi.com

Characterization of a Hypothetical Protein Conjugate

Analytical Technique Information Obtained
MALDI-TOF MSConfirmation of successful conjugation and determination of the number of attached linkers.
Size-Exclusion Chromatography (SEC-HPLC)Assessment of conjugate purity and detection of aggregation.
UV-Vis SpectroscopyQuantification of protein concentration.

Future Directions and Emerging Research Areas

Development of Novel Bioconjugation Strategies

Bromo-PEG2-phosphonic acid ethyl ester is a heterobifunctional linker that offers significant potential for the development of novel bioconjugation strategies. Its design incorporates a bromo group, a versatile functional group for conjugation, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate. smolecule.com The bromo group can readily undergo nucleophilic substitution reactions with moieties such as thiols and amines, which are commonly found in biomolecules like proteins and peptides. This reactivity allows for the covalent attachment of the linker to a biological molecule of interest.

The PEG component of the linker, in this case, a diethylene glycol unit, provides a flexible and water-soluble spacer. This is particularly advantageous in bioconjugation as it can help to overcome solubility issues of hydrophobic molecules and can shield the conjugated biomolecule from enzymatic degradation, potentially extending its circulation half-life. jenkemusa.com Research into heterobifunctional PEG linkers has demonstrated their utility in creating complex biomolecular architectures. nih.govmdpi.com While specific research on this compound in this context is emerging, the principles of its constituent parts suggest its applicability in creating well-defined bioconjugates with tailored properties.

FeatureRole in BioconjugationReference
Bromo GroupReactive handle for nucleophilic substitution with biomolecules (e.g., proteins, peptides). smolecule.com
PEG SpacerEnhances solubility, reduces aggregation, and provides a flexible linker arm. jenkemusa.comnih.gov
Phosphonic Acid Ethyl EsterCan be used for further modification or surface attachment. smolecule.com

Advancements in PROTAC Design and Application

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. nih.gov A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov

Exploration in Biosensing and Diagnostic Platforms

The development of sensitive and selective biosensors is crucial for early disease diagnosis and monitoring. The unique chemical properties of this compound make it an interesting candidate for the development of novel biosensing and diagnostic platforms. The phosphonate (B1237965) group has a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO2) and indium tin oxide (ITO), which are commonly used as electrode materials in biosensors. nih.gov This allows for the stable immobilization of the linker onto a sensor surface, which can then be further functionalized.

For instance, the bromo group could be used to attach a recognition element, such as an antibody, an aptamer, or a small molecule, that specifically binds to a biomarker of interest. The PEG spacer would serve to extend the recognition element away from the sensor surface, minimizing steric hindrance and improving its accessibility to the target analyte. Furthermore, the phosphonate moiety itself can be incorporated into fluorescent probes for the detection of metal ions. capes.gov.br While direct applications of this compound in biosensors are still in the exploratory phase, its functional groups provide a clear rationale for its potential in this field.

Functional GroupPotential Application in BiosensingReference
PhosphonateImmobilization on metal oxide sensor surfaces. nih.gov
Bromo GroupAttachment of biorecognition elements (antibodies, aptamers). smolecule.com
PEG SpacerReduces non-specific binding and improves accessibility of the recognition element. jenkemusa.com

Integration with Advanced Nanomaterials and Drug Delivery Systems

The functionalization of nanomaterials with biocompatible and targeted ligands is a key area of research in drug delivery. researchgate.netnih.gov The phosphonate group of this compound exhibits a strong binding affinity to the surface of various metal oxide nanoparticles, including iron oxide and gold nanoparticles. nih.govresearchgate.net This provides a robust method for anchoring the linker to the nanoparticle surface.

Once attached, the PEG chain can confer "stealth" properties to the nanoparticles, reducing their uptake by the reticuloendothelial system and prolonging their circulation time in the bloodstream. researchgate.netnih.gov The terminal bromo group can then be used to conjugate targeting ligands, such as antibodies or peptides, that direct the nanoparticles to specific cells or tissues, for example, cancer cells. nih.gov This targeted delivery approach can enhance the therapeutic efficacy of a drug loaded into the nanoparticle while minimizing off-target side effects. The combination of a surface-anchoring group, a biocompatible spacer, and a reactive handle for targeting makes this compound a versatile tool for the development of advanced nanomaterial-based drug delivery systems.

Sustainable Synthesis and Application in Green Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of heterobifunctional PEG linkers is an area where green chemistry principles can be applied. mdpi.comrsc.org Traditional methods for synthesizing such linkers can involve multiple steps and the use of hazardous reagents. More sustainable approaches focus on minimizing waste, using less toxic solvents, and improving atom economy.

While a specific green synthesis protocol for this compound has not been extensively documented in the literature, the general trend in the synthesis of functionalized PEGs is towards more environmentally friendly methods. mdpi.comrsc.org This includes the use of enzymatic catalysis and reactions in aqueous media. The application of organophosphorus compounds, such as phosphonates, is also being evaluated from a sustainability perspective, with a focus on their lifecycle and potential for recycling. The development of greener synthetic routes for versatile linkers like this compound will be crucial for their large-scale application in a sustainable manner.

Q & A

Q. How to design a kinetic study for this compound hydrolysis?

  • Methodological Answer :
  • Sampling intervals : Collect aliquots at 0, 1, 3, 6, 12, 24 hrs for HPLC analysis.
  • Activation energy calculation : Use Arrhenius plots from data at 25°C, 37°C, and 50°C, referencing ethyl bromodifluoroacetate hydrolysis kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.